2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride
Description
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is a halogenated quinoline derivative featuring a bromophenyl group at the 2-position, a chlorine atom at the 6-position, and a reactive carbonyl chloride group at the 4-position of the quinoline core. This compound is primarily utilized in pharmaceutical and materials research, particularly as an intermediate in synthesizing bioactive molecules or functional polymers . Its structural attributes—such as the electron-withdrawing halogens (Br, Cl) and the electrophilic carbonyl chloride group—make it a versatile building block for further derivatization.
Properties
IUPAC Name |
2-(4-bromophenyl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO/c17-10-3-1-9(2-4-10)15-8-13(16(19)21)12-7-11(18)5-6-14(12)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJHBBUYCGWBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride typically involves the Friedlander condensation reaction. This reaction is a well-known method for synthesizing quinoline derivatives. The process involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and chlorine substituents on the aromatic ring.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) for the substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Quinoline-Based Derivatives
- 2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic Acid: The carboxylic acid derivative of the target compound lacks the reactive carbonyl chloride group, instead featuring a carboxylic acid moiety. This modification reduces electrophilicity but enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or as a ligand in drug design .
- The substitution of bromophenyl with p-tolyl (methylphenyl) highlights how alkyl vs. halogen substituents influence lipophilicity and steric bulk, which can affect binding affinity in biological systems .
Halogenated Aromatic Compounds
- N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide: This compound, used in molecularly imprinted polymers (MIPs), demonstrates the role of the 4-bromophenyl group in enhancing binding specificity toward biogenic amines like tyramine (imprinting factor: 2.47) . The quinoline derivative’s bromophenyl group may similarly contribute to molecular recognition in sensor applications.
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole: An oxadiazole derivative with bromophenyl and chlorophenyl substituents exhibited 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . This suggests halogenated aromatic systems broadly enhance bioactivity, though core structure (quinoline vs. oxadiazole) dictates mechanism and potency.
Key Research Findings
- Reactivity : The carbonyl chloride group in the target compound facilitates nucleophilic acyl substitution, enabling conjugation with amines or alcohols to generate amides or esters, respectively. This reactivity is absent in its carboxylic acid analog .
Biological Activity
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C15H10BrClN2O
Molecular Weight : 341.61 g/mol
IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
- Receptor Interaction : The compound may interact with cellular receptors, influencing signal transduction pathways and affecting cellular functions.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in certain cancer types.
- Antimalarial Activity : Molecular docking studies have indicated strong interactions between the compound and Plasmodium lactate dehydrogenase (LDH), a crucial enzyme in malaria parasites. The binding affinity suggests potential as an antimalarial agent.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of quinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones indicating significant antimicrobial activity at concentrations ranging from 50 to 200 µg/mL.
Anticancer Activity
In vitro assays using MTT viability tests on HeLa and MCF-7 cancer cell lines revealed IC50 values ranging from 20 to 50 µM, suggesting notable cytotoxicity. This positions the compound as a potential candidate for further development in cancer therapeutics.
Antimalarial Studies
Molecular docking studies demonstrated that the compound forms multiple hydrogen bonds with the active site of the Plasmodium LDH enzyme, with a calculated binding energy of -6.74 kcal/mol. This interaction suggests a promising avenue for antimalarial drug development.
Comparative Analysis of Biological Activity
| Compound | Biological Activity | IC50/Binding Energy |
|---|---|---|
| This compound | Antimicrobial, Anticancer, Antimalarial | IC50: 20-50 µM; Binding Energy: -6.74 kcal/mol |
| Chloroquine | Antimalarial | Binding Energy: -6.74 kcal/mol |
| Related Quinoline Derivatives | Varies (dependent on substituents) | IC50 values range widely |
Q & A
Q. What are the recommended methods for synthesizing 2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride, and how can reactive intermediates be stabilized during synthesis?
Methodological Answer: The synthesis typically involves acyl chloride formation from the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example, 2-(4-Bromophenyl)acetyl chloride derivatives are stabilized by maintaining temperatures below 0°C and using inert atmospheres (argon/nitrogen) to prevent hydrolysis . Reactive intermediates like quinoline carbonyl intermediates may require controlled addition of coupling agents (e.g., DCC/DMAP) and dry solvents (e.g., dichloromethane) to avoid side reactions. Unexpected byproducts, such as cyclized derivatives, can arise from competing pathways, necessitating TLC monitoring and column chromatography for purification .
Basic Question
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: Critical precautions include:
- Personal Protective Equipment (PPE): Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors; respirators with organic vapor cartridges are recommended for high-concentration exposure .
- First Aid: Immediate washing with water for skin contact and artificial respiration for inhalation exposure. Contaminated clothing must be removed promptly .
Basic Question
Q. Which spectroscopic and crystallographic techniques are essential for confirming its molecular structure?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl and chloroquinoline moieties).
- FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) bond validation.
- Crystallography:
Advanced Question
Q. How can graph set analysis be applied to understand hydrogen-bonding patterns in its crystal structure?
Methodological Answer: Graph set analysis (G for intramolecular, D for intermolecular interactions) categorizes hydrogen-bond motifs (e.g., chains, rings). For example:
- C=O···H-N or C-Cl···π interactions can form D₁¹ (chain) or R₂²(8) (ring) patterns.
- Software like Mercury (CCDC) quantifies bond distances/angles, while PLATON identifies π-π stacking. Cross-referencing with Etter’s rules ensures consistency in hydrogen-bond predictability .
Advanced Question
Q. What strategies resolve contradictions between experimental crystallographic data and computational modeling results?
Methodological Answer:
- Refinement Checks: Use SHELXL’s "L.S." command to refine displacement parameters and detect overfitting. Twinning or disorder may require TWINLAW or SQUEEZE (PLATON) to model solvent effects .
- DFT Comparison: Optimize the structure using Gaussian/B3LYP-6-31G* and overlay with SXRD data. Deviations >0.05 Å in bond lengths suggest experimental artifacts (e.g., poor crystal quality) .
Advanced Question
Q. How to design bioactivity studies to explore its potential as a kinase inhibitor, considering structural analogs?
Methodological Answer:
- Structural Analog Screening: Compare with 6-chloro-2-(4-methoxyphenyl)quinoline derivatives, which show kinase affinity .
- In Vitro Assays: Use ATP-binding site competition assays (e.g., ADP-Glo™ Kinase) with recombinant kinases (e.g., EGFR, VEGFR).
- Docking Studies: Perform AutoDock Vina simulations using PDB structures (e.g., 1M17) to predict binding modes. Validate with mutagenesis (e.g., K721A in EGFR) .
Advanced Question
Q. What synthetic challenges arise from competing reaction pathways, and how are reaction conditions optimized to minimize byproducts?
Methodological Answer:
- Challenges:
- Friedel-Crafts vs. Cyclization: Electron-rich aryl groups may undergo unintended cyclization (e.g., forming dihydroquinolines) .
- Halogen Reactivity: Bromine/chlorine substituents can hinder nucleophilic acyl substitution.
- Optimization:
- Use low temperatures (−20°C) and bulky bases (e.g., DIPEA) to suppress side reactions.
- Microwave-assisted synthesis (e.g., 150°C, 20 min) enhances regioselectivity in quinoline ring formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
